![molecular formula C9H9BrN2O4 B3258522 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid CAS No. 305790-78-7](/img/structure/B3258522.png)
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid
Overview
Description
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid is a chemical compound with the CAS Number: 305790-78-7 . It has a molecular weight of 289.09 . The IUPAC name for this compound is [5-bromo(methyl)-2-nitroanilino]acetic acid . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid is 1S/C9H9BrN2O4/c1-11(5-9(13)14)8-4-6(10)2-3-7(8)12(15)16/h2-4H,5H2,1H3,(H,13,14) . The InChI key is AFORJLZSRAFPSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid is a powder that is stored at room temperature . It has a molecular weight of 289.09 .Scientific Research Applications
Advanced Oxidation Processes for Degradation of Organic Compounds
Advanced oxidation processes (AOPs) are widely researched for the degradation of various organic compounds in water. Studies focus on understanding the kinetics, mechanisms, and by-products of these processes. For instance, the degradation pathways of acetaminophen, a common pharmaceutical compound, have been explored using AOPs. Researchers study the formation of by-products and their biotoxicity to enhance the degradation efficiency of such compounds in water treatment systems (Qutob et al., 2022).
Synthesis of Complex Organic Compounds
The synthesis of complex organic molecules, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, involves detailed reaction mechanisms and pathways. Such research often aims to improve the yield and efficiency of synthesis processes while minimizing the use of hazardous substances and reducing costs (Qiu et al., 2009).
Role of Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives are significant in drug discovery due to their wide range of biological and pharmacological activities. Research in this area explores the synthesis of hydantoin and its applications in therapeutic and agrochemical fields. This includes studying the chemical and enzymatic synthesis pathways of non-natural amino acids and their medical applications (Shaikh et al., 2023).
Corrosion Inhibition in Industrial Applications
The study of organic corrosion inhibitors, especially for protecting metals in acidic solutions during industrial cleaning processes, is crucial. Such research focuses on understanding the chemical properties that make certain organic compounds effective at inhibiting metal corrosion in aggressive environments (Goyal et al., 2018).
properties
IUPAC Name |
2-(5-bromo-N-methyl-2-nitroanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-11(5-9(13)14)8-4-6(10)2-3-7(8)12(15)16/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFORJLZSRAFPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269238 | |
| Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid | |
CAS RN |
305790-78-7 | |
| Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305790-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

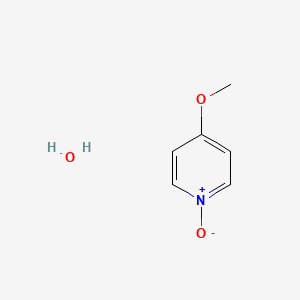
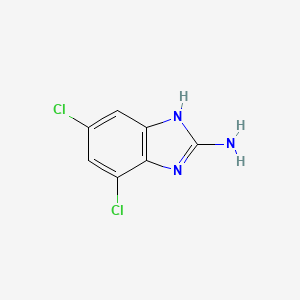

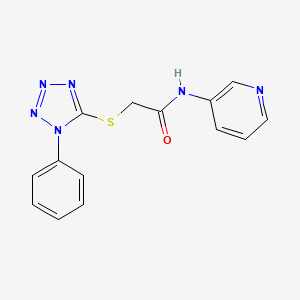
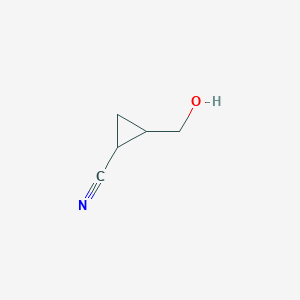
![Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers](/img/structure/B3258493.png)
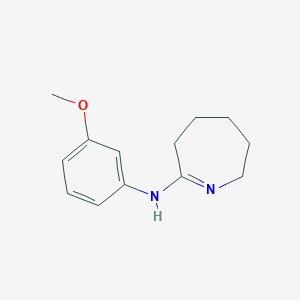
![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)
![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)

![Spiro[3.3]heptane-2,6-diamine](/img/structure/B3258516.png)

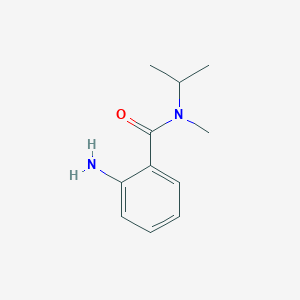
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)